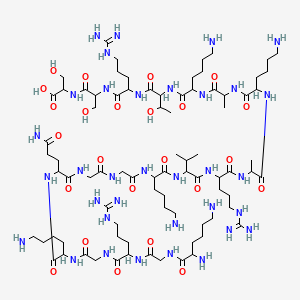
H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH” is a synthetic peptide composed of multiple amino acids. Each amino acid in this sequence is in the DL form, indicating a racemic mixture of D- and L- isomers. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include:
Coupling Reagents: HBTU, HATU, or DIC
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids like methionine can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine)
Substitution: Site-directed mutagenesis or chemical modification
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, peptides like this one are used to investigate protein-protein interactions, cellular signaling pathways, and receptor binding.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and vaccine components.
Industry
In the industrial sector, peptides are used in the development of biosensors, drug delivery systems, and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to activating signaling cascades.
Comparison with Similar Compounds
Similar Compounds
H-DL-Lys-Gly-DL-Arg-Gly-DL-Lys-DL-Gln-Gly-Gly-DL-Lys-DL-Val-DL-Arg-DL-Ala-DL-Lys-DL-Ala-DL-Lys-DL-xiThr-DL-Arg-DL-Ser-DL-Ser-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different amino acid substitutions.
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of DL isomers, which can influence its biological activity and stability. The combination of amino acids and their arrangement can result in unique properties that distinguish it from other peptides.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[6-amino-2-[2-[[6-amino-2-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQUGKCQWAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H154N34O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2000.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13384820.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13384826.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)
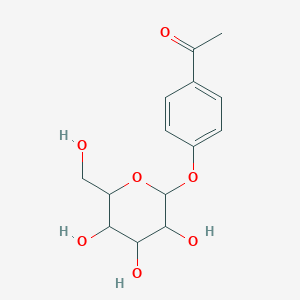
![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)
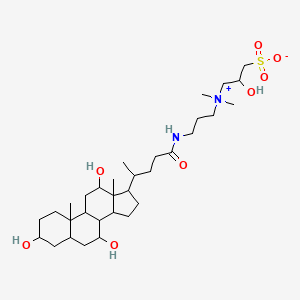
![2-[[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid](/img/structure/B13384856.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)
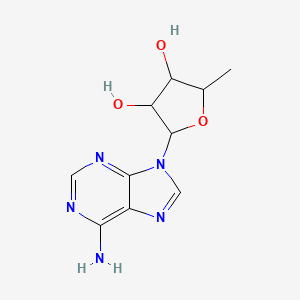
![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)

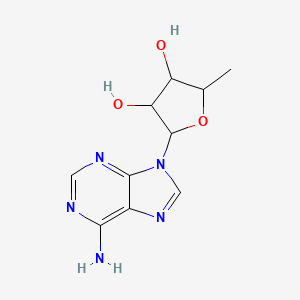
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate](/img/structure/B13384897.png)
![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)
